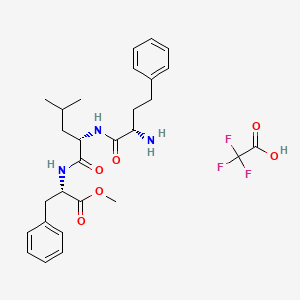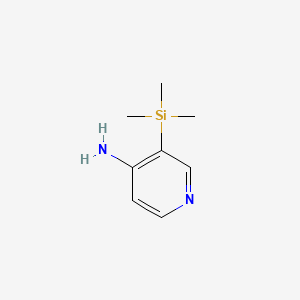![molecular formula C6H10O5 B579994 1-[(2S,3S,4S)-3,4,5-trihydroxyoxolan-2-yl]ethanone CAS No. 17651-03-5](/img/structure/B579994.png)
1-[(2S,3S,4S)-3,4,5-trihydroxyoxolan-2-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2S,3S,4S)-3,4,5-trihydroxyoxolan-2-yl]ethanone is a chemical compound with a molecular structure that includes a five-membered ring with three hydroxyl groups and an ethanone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2S,3S,4S)-3,4,5-trihydroxyoxolan-2-yl]ethanone typically involves the use of starting materials such as glucose or other carbohydrates. The synthetic route often includes steps like oxidation, reduction, and protection-deprotection sequences to achieve the desired structure. Common reagents used in these reactions include oxidizing agents like pyridinium chlorochromate (PCC) and reducing agents like sodium borohydride (NaBH4).
Industrial Production Methods
In industrial settings, the production of this compound may involve biotechnological approaches, such as the use of microbial fermentation processes. These methods can offer higher yields and more environmentally friendly conditions compared to traditional chemical synthesis.
化学反応の分析
Types of Reactions
1-[(2S,3S,4S)-3,4,5-trihydroxyoxolan-2-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Reagents like NaBH4 or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like thionyl chloride (SOCl2) or alkyl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
1-[(2S,3S,4S)-3,4,5-trihydroxyoxolan-2-yl]ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and food additives.
作用機序
The mechanism of action of 1-[(2S,3S,4S)-3,4,5-trihydroxyoxolan-2-yl]ethanone involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, modulating the activity of enzymes involved in metabolic processes. It can also interact with cellular receptors, influencing signal transduction pathways and gene expression.
類似化合物との比較
Similar Compounds
- 1-[(2S,3S,4S,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl acetate
- 1-[(2S,3S,4S)-3,4-dihydroxy-2-pyrrolidinyl]ethanone
Uniqueness
1-[(2S,3S,4S)-3,4,5-trihydroxyoxolan-2-yl]ethanone is unique due to its specific arrangement of hydroxyl groups and the presence of an ethanone group This structure confers distinct chemical reactivity and biological activity compared to similar compounds
特性
CAS番号 |
17651-03-5 |
|---|---|
分子式 |
C6H10O5 |
分子量 |
162.141 |
IUPAC名 |
1-[(2S,3S,4S)-3,4,5-trihydroxyoxolan-2-yl]ethanone |
InChI |
InChI=1S/C6H10O5/c1-2(7)5-3(8)4(9)6(10)11-5/h3-6,8-10H,1H3/t3-,4-,5+,6?/m0/s1 |
InChIキー |
VTYZWSTWPSLGHX-NSHGFSBMSA-N |
SMILES |
CC(=O)C1C(C(C(O1)O)O)O |
同義語 |
6-Deoxy-D-arabino-5-hexosulofuranose |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl (1S,10S,15R,17S,18S)-17-ethyl-10-hydroxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2,4,6,8-tetraene-1-carboxylate](/img/structure/B579916.png)

![1-[3-(Benzyloxy)propyl]-5-formylindoline-7-carbonitrile](/img/structure/B579919.png)



![2,2-Bis[4-[bis(p-nonylphenoxy)phosphinooxy]cyclohexyl]propane](/img/structure/B579926.png)


![1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-](/img/structure/B579933.png)
